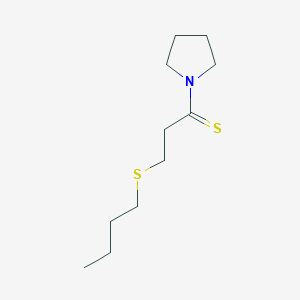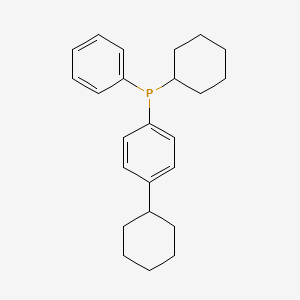
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H31P. It is used primarily as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is known for its ability to stabilize metal centers and facilitate various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine under controlled conditions. The reaction typically proceeds as follows:
Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.
Reaction with Chlorodiphenylphosphine: The cyclohexylmagnesium bromide is then reacted with chlorodiphenylphosphine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are handled in bulk quantities under strict safety protocols to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential in biochemical applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves the stabilization of metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphenylphosphine: Similar in structure but with different steric and electronic properties.
Tricyclohexylphosphine: Known for its bulkier structure, affecting its coordination behavior.
Uniqueness
Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is unique due to its specific combination of cyclohexyl and phenyl groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing metal centers and facilitating catalytic processes.
Propriétés
Formule moléculaire |
C24H31P |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
cyclohexyl-(4-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C24H31P/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h2,6-7,12-13,16-20,23H,1,3-5,8-11,14-15H2 |
Clé InChI |
DTPVYBNGUNCCTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)P(C3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)

![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
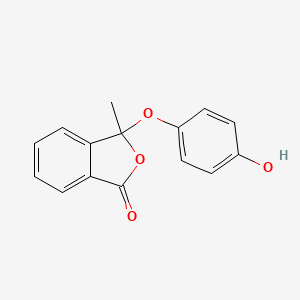


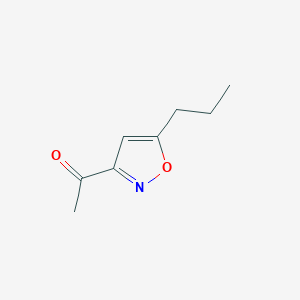
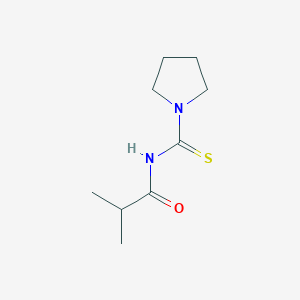
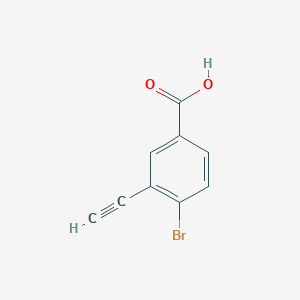
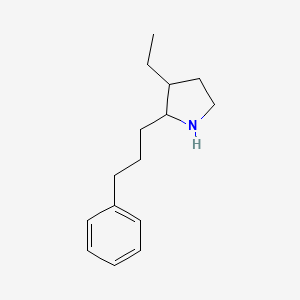
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
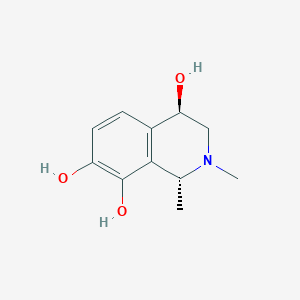
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
